molecular formula C10H18Cl2N2O B13871022 (5-Methoxy-6-propan-2-ylpyridin-2-yl)methanamine;dihydrochloride

(5-Methoxy-6-propan-2-ylpyridin-2-yl)methanamine;dihydrochloride

Cat. No.: B13871022
M. Wt: 253.17 g/mol
InChI Key: BJYGAQRXQKBLBH-UHFFFAOYSA-N
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Description

(5-Methoxy-6-propan-2-ylpyridin-2-yl)methanamine;dihydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a methoxy group at the 5-position, a propan-2-yl group at the 6-position, and a methanamine group at the 2-position of the pyridine ring. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methoxy-6-propan-2-ylpyridin-2-yl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyridine ring, which can be achieved through various methods such as the Hantzsch pyridine synthesis.

    Functional Group Introduction: The methoxy group is introduced at the 5-position using a methoxylation reaction, while the propan-2-yl group is introduced at the 6-position through an alkylation reaction.

    Methanamine Group Introduction: The methanamine group is introduced at the 2-position through a nucleophilic substitution reaction.

    Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of (5-Methoxy-6-propan-2-ylpyridin-2-yl)methanamine;dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(5-Methoxy-6-propan-2-ylpyridin-2-yl)methanamine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy and methanamine groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(5-Methoxy-6-propan-2-ylpyridin-2-yl)methanamine;dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5-Methoxy-6-propan-2-ylpyridin-2-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The methanamine group can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (6-Methoxypyridin-2-yl)methanamine: Similar structure but lacks the propan-2-yl group.

    2-(6-Methylpyridin-2-yl)ethanamine: Contains a methyl group instead of a methoxy group.

    2-Bromo-6-methoxypyridine: Contains a bromine atom instead of the methanamine group.

Uniqueness

(5-Methoxy-6-propan-2-ylpyridin-2-yl)methanamine;dihydrochloride is unique due to the presence of both the methoxy and propan-2-yl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C10H18Cl2N2O

Molecular Weight

253.17 g/mol

IUPAC Name

(5-methoxy-6-propan-2-ylpyridin-2-yl)methanamine;dihydrochloride

InChI

InChI=1S/C10H16N2O.2ClH/c1-7(2)10-9(13-3)5-4-8(6-11)12-10;;/h4-5,7H,6,11H2,1-3H3;2*1H

InChI Key

BJYGAQRXQKBLBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=N1)CN)OC.Cl.Cl

Origin of Product

United States

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